molecular formula C10H10F3N3O B2948786 5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine CAS No. 2200617-67-8

5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2948786
CAS No.: 2200617-67-8
M. Wt: 245.205
InChI Key: ZIUUFLFTVKLLKO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of bicyclic heterocyclic compounds characterized by a fused pyrazole and pyrimidine ring system. These compounds have garnered significant attention in medicinal chemistry due to their structural versatility, planarity, and diverse pharmacological activities, including anticancer, antibacterial, and kinase inhibitory properties . The compound 5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine features a methyl group at position 5 and a trifluoropropoxy substituent at position 6. The trifluoropropoxy group introduces strong electron-withdrawing effects and lipophilicity, which are critical for enhancing metabolic stability and target binding affinity .

This compound’s design aligns with structure-activity relationship (SAR) principles observed in pyrazolo[1,5-a]pyrimidine derivatives, where substitutions at positions 5 and 7 significantly modulate biological activity. For example, electron-withdrawing groups at position 7 (e.g., trifluoromethyl or trifluoropropoxy) are associated with improved antibacterial and kinase inhibitory profiles compared to electron-donating substituents like hydroxyl groups .

Properties

IUPAC Name

5-methyl-7-(1,1,1-trifluoropropan-2-yloxy)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c1-6-5-9(17-7(2)10(11,12)13)16-8(15-6)3-4-14-16/h3-5,7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUUFLFTVKLLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)OC(C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with a trifluoropropyl ether substituent, which may influence its biological activity. The presence of trifluoromethyl groups is known to enhance metabolic stability and lipophilicity, potentially improving bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of neurological and inflammatory disorders. It has been studied for its role as a selective antagonist for certain receptors involved in stress response and anxiety modulation.

The primary mechanism involves the modulation of corticotropin-releasing factor (CRF) receptors. It acts as an antagonist at the CRF(1) receptor, which is implicated in anxiety and depression pathways. This activity suggests potential applications in treating anxiety disorders.

Pharmacokinetics

Pharmacokinetic studies indicate that 5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine possesses favorable oral bioavailability. In animal models, it demonstrated effective absorption and a half-life conducive to therapeutic use.

Research Findings

A series of studies have evaluated the compound's efficacy in various models:

  • Anxiety Models : In rat models of anxiety (e.g., elevated plus maze), the compound showed significant anxiolytic effects compared to control groups.
  • Inflammatory Response : The compound also exhibited anti-inflammatory properties by reducing pro-inflammatory cytokine levels in vitro.

Case Studies

Several notable studies have highlighted the compound's potential:

  • Study on CRF Receptor Antagonism :
    • Objective : To assess the anxiolytic effects in rodent models.
    • Findings : The compound significantly reduced anxiety-like behaviors, with an IC50 value indicating high potency at the CRF(1) receptor (6.1 nM) .
  • Inflammation Model :
    • Objective : Evaluate anti-inflammatory effects.
    • Findings : Administration led to decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Data Tables

Study FocusModel UsedKey FindingsReference
Anxiolytic ActivityElevated Plus MazeSignificant reduction in anxiety scores
Anti-inflammatory EffectsMacrophage ModelDecreased TNF-alpha and IL-6 levels

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoropropoxy) at C7 enhance antibacterial and kinase inhibitory activities compared to electron-donating groups (e.g., hydroxyl) .
  • Bulky substituents like morpholine improve isoform selectivity (e.g., PI3Kδ) but may reduce broad-spectrum efficacy .

Substituent Effects at Position 5

Position 5 substitutions influence hydrophobic interactions and binding pocket compatibility:

Compound Name Substituent at C5 Biological Activity (Key Findings) Reference
5-Phenyl-pyrazolo[1,5-a]pyrimidine Phenyl Improved anticancer activity (IC50 = 0.8 µM against MCF-7 cells)
5-(4-Fluorophenyl)-pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Enhanced cytotoxicity due to halogen-induced polarity and target affinity
5-Methyl-pyrazolo[1,5-a]pyrimidine Methyl Balanced lipophilicity and solubility; moderate activity across multiple targets

Key Observations :

  • Aromatic substituents (e.g., phenyl) at C5 enhance anticancer activity but may reduce solubility .
  • Methyl groups at C5 provide a balance between activity and pharmacokinetic properties, making them suitable for broad applications .

Combined Substituent Effects

The synergy between C5 and C7 substitutions is exemplified by:

  • 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine : Exhibits potent antibacterial activity (MIC = 0.05 µg/mL) due to the electron-withdrawing trifluoromethyl group at C7 and hydrophobic methyl at C5 .
  • 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine : Demonstrates dual kinase inhibition (TTK and CDK2) with IC50 values < 50 nM, attributed to the methoxy-phenyl’s planar aromaticity .

Structural and Pharmacokinetic Considerations

The trifluoropropoxy group in 5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine offers distinct advantages:

  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, prolonging half-life .
  • Target Binding : The propoxy chain’s steric bulk may enhance interactions with hydrophobic pockets in kinase domains .

Comparatively, morpholine or hydroxyl substituents at C7 prioritize selectivity or solubility but sacrifice broad-spectrum potency .

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